molecular formula C17H23NO3 B6138644 N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B6138644
M. Wt: 289.4 g/mol
InChI Key: MDUOTFXJHNMXRB-UHFFFAOYSA-N
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Description

“N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is a chemical compound that is part of a group of isomeric chemical compounds with the molecular formula C8H8O2 . The compound is related to 2,3-Dihydro-1,4-benzodioxine-2-carboxamide, which has a linear formula of C9H9NO3 .


Synthesis Analysis

The synthesis of enantiomerically enriched 1,4-benzodioxanes, which are related to the compound , has been achieved through various methods. One such method involves ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels . Another method involves the use of chiral building blocks or enzymatic kinetic resolution of carboxylic acids and derivatives .


Molecular Structure Analysis

The molecular structure of related compounds like 2,3-Dihydro-1,4-benzodioxine-2-carboxamide has been determined using IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . The molecular weight of the compound is 416.5, and it has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 7 .


Chemical Reactions Analysis

The chemical reactions involving compounds like “N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” are complex and can involve various catalysts. For example, excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .

Scientific Research Applications

Mechanism of Action

While the specific mechanism of action for “N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide” is not mentioned in the search results, related compounds have been found to inhibit the enzyme PARP1, which plays an important role in single-strand DNA break repair processes .

properties

IUPAC Name

N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c19-17(18-13-8-4-2-1-3-5-9-13)16-12-20-14-10-6-7-11-15(14)21-16/h6-7,10-11,13,16H,1-5,8-9,12H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUOTFXJHNMXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2COC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclooctyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide

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